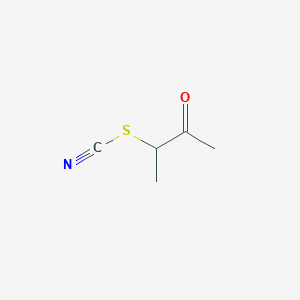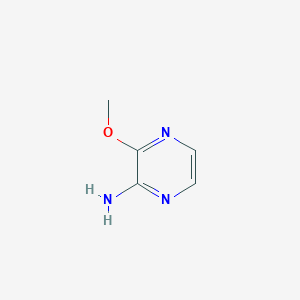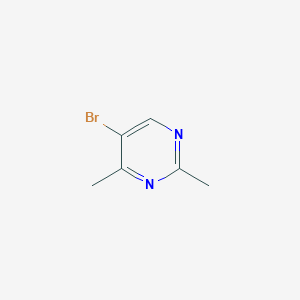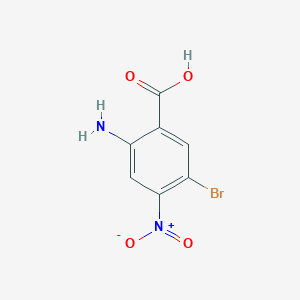
N-(chloromethyl)-N-methylmethanesulfonamide
Overview
Description
N-(chloromethyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a chloromethyl group attached to a nitrogen atom, which is further bonded to a methyl group and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(chloromethyl)-N-methylmethanesulfonamide typically involves the reaction of methanesulfonamide with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are often sufficient.
Catalysts: Acidic catalysts such as hydrochloric acid are commonly used.
Solvents: The reaction can be carried out in aqueous or organic solvents, depending on the specific requirements.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the desired scale of production.
Purification: Techniques such as distillation or recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(chloromethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield substituted sulfonamides.
Oxidation Products: Include sulfonic acids.
Reduction Products: Include amines and related derivatives.
Scientific Research Applications
N-(chloromethyl)-N-methylmethanesulfonamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(chloromethyl)-N-methylmethanesulfonamide involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and potential biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
N-(chloromethyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(chloromethyl)-N-methylbenzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness: N-(chloromethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both chloromethyl and methanesulfonamide groups allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
N-(chloromethyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5(3-4)8(2,6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDWTRRLDZEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508530 | |
| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82670-28-8 | |
| Record name | N-(Chloromethyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions has N-(chloromethyl)-N-methylmethanesulfonamide been used in?
A1: this compound acts as an ambiphilic building block in various chemical reactions. Research demonstrates its utility in synthesizing fused azasultams with a 1,2,4-thiadiazepine framework. This synthesis involves a base-promoted reaction with 1H-Azole-2-carboxylates, proceeding through either one-pot or two-step sequences []. Additionally, this compound participates in addition reactions with compounds like 1-alkoxy-2-methylpropene [] and reacts with P(III) acid esters [].
Q2: What are the applications of the products derived from reactions involving this compound?
A2: The azasultams produced from the reaction of this compound with 1H-Azole-2-carboxylates serve as versatile intermediates []. For instance, they can be further modified by reacting with amines, hydrazine, DMFDMA, and NaBH4. Notably, enamino ketones derived from these azasultams act as valuable precursors in synthesizing new pyrazole and pyrimidine heterocycles [].
Q3: Beyond azasultam synthesis, are there other explored reactions involving this compound?
A3: Yes, studies have investigated the reactivity of the products resulting from the addition reaction of this compound with 1-Alkoxy-2-methylpropene []. While the specific details of these reactions are not provided in the abstracts, this highlights the compound's use in diverse synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)






![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)



![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)

